2-(ベンゾ[d][1,3]ジオキソール-5-カルボキサミド)-N-(4-フェニルブタン-2-イル)-5,6-ジヒドロ-4H-シクロペンタ[d]チアゾール-4-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-phenylbutan-2-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a useful research compound. Its molecular formula is C25H25N3O4S and its molecular weight is 463.55. The purity is usually 95%.
BenchChem offers high-quality 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-phenylbutan-2-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-phenylbutan-2-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- 研究者らは、金属有機構造体(MOFs)へのジオキソール基の組み込みについて調査してきました。これらの多孔質材料は、調整可能な構造と高い表面積により、魅力的な特性を示しています。例えば:
- IRMOF-1-ジオキソール:ジオキソール-BDC(ベンゾ[d][1,3]ジオキソール-4,7-ジカルボン酸)とZn(II)を溶媒熱条件下で組み合わせることで形成される金属有機構造体アナログ。ジオキソール基はZn(II)イオンに結合し、フレームワークの親トポロジーを維持します .
- BMOF-2-ジオキソール:ジオキソール-BDC-Zn(II)系に4,4'-ビピリジンをコリガンドとして添加することで得られる混合リンカーZn(II)-パドルホイールMOF。BMOF-2-ジオキソールは、IRMOF-1-ジオキソールやMOF-1-ジオキソールとは異なる物理的特性を示します .
金属有機構造体(MOFs)とジオキソール官能化
生物活性
The compound 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-phenylbutan-2-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antioxidant, and other pharmacological effects.
Chemical Structure
The compound's structure includes a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities. The presence of the cyclopenta[d]thiazole ring further enhances its potential pharmacological properties.
Anticancer Activity
Recent studies have demonstrated that derivatives containing the benzodioxole structure exhibit significant anticancer properties. For instance, a related compound was shown to reduce α-fetoprotein secretion in Hep3B liver cancer cells significantly. Specifically, it decreased the secretion from 2519.17 ng/ml in untreated cells to 1625.8 ng/ml .
Cell Cycle Analysis:
The compound induced cell cycle arrest in the G2-M phase, which is crucial for inhibiting cancer cell proliferation. The percentage of cells in the G2-M phase increased to 8.07% with treatment compared to 7.4% with doxorubicin, a standard chemotherapy agent .
Antioxidant Activity
Antioxidant assays using the DPPH method indicated that compounds with the benzodioxole moiety possess notable antioxidant activities. The synthesized compounds showed varying degrees of effectiveness compared to Trolox, a well-known antioxidant .
Study 1: Anticancer Evaluation
A study conducted by Hawash et al. synthesized several benzodioxole derivatives and evaluated their biological activities against various cancer cell lines. Compound 2a exhibited potent anticancer activity against Hep3B cells and was found to induce significant changes in cell cycle dynamics .
Compound | IC50 (µM) | Effect on α-FP (ng/ml) | G2-M Phase (%) |
---|---|---|---|
2a | Not specified | 1625.8 | 8.07 |
Doxorubicin | Not specified | 2519.17 | 7.4 |
Study 2: Antioxidant Evaluation
In vitro antioxidant activity was assessed using the DPPH assay across several synthesized compounds. The results indicated that while some compounds showed promising antioxidant capabilities, their effectiveness varied widely depending on structural modifications.
The mechanisms underlying the biological activities of this compound likely involve multiple pathways:
- Anticancer Mechanism: The ability to induce cell cycle arrest and apoptosis in cancer cells suggests that it may interact with specific cellular pathways involved in tumor growth and survival.
- Antioxidant Mechanism: The reduction of oxidative stress markers indicates that the compound may scavenge free radicals or enhance endogenous antioxidant defenses.
特性
IUPAC Name |
2-(1,3-benzodioxole-5-carbonylamino)-N-(4-phenylbutan-2-yl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S/c1-15(7-8-16-5-3-2-4-6-16)26-24(30)18-10-12-21-22(18)27-25(33-21)28-23(29)17-9-11-19-20(13-17)32-14-31-19/h2-6,9,11,13,15,18H,7-8,10,12,14H2,1H3,(H,26,30)(H,27,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJZSRBIQTVMNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2CCC3=C2N=C(S3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。